(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and L-alanine.
Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the desired (3S)-3-amino-4-(3-bromophenyl)butanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding free acid or amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways: The compound may affect various biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride can be compared with similar compounds to highlight its uniqueness:
(3S)-3-amino-4-phenylbutanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
(3S)-3-amino-4-(4-bromophenyl)butanoic acid: The position of the bromine atom can influence the compound’s chemical properties and interactions.
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid:
These comparisons help in understanding the specific characteristics and potential advantages of this compound in various applications.
Properties
CAS No. |
1956435-81-6 |
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Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.6 |
Purity |
95 |
Origin of Product |
United States |
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